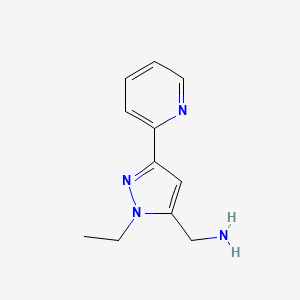

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

Description

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is a pyrazole-based compound featuring an ethyl substituent at the N1 position, a pyridin-2-yl group at the C3 position, and a methanamine moiety at the C5 position of the pyrazole ring. This structure combines aromatic heterocycles (pyridine and pyrazole) with a primary amine, making it a versatile scaffold for pharmaceutical and coordination chemistry applications.

Properties

IUPAC Name |

(2-ethyl-5-pyridin-2-ylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-15-9(8-12)7-11(14-15)10-5-3-4-6-13-10/h3-7H,2,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXGHLATZHDJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is a compound that falls within the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

1. Anticancer Activity

Recent studies indicate that pyrazole derivatives, including (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, exhibit significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer : Effective against MDA-MB-231 cells.

- Liver Cancer : Demonstrated activity in HepG2 cells.

- Colorectal and Lung Cancers : Exhibited antiproliferative effects.

A study highlighted that compounds with a 1H-pyrazole scaffold could inhibit tumor growth both in vitro and in vivo, suggesting a promising avenue for cancer treatment .

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Breast | MDA-MB-231 | High antiproliferation |

| Liver | HepG2 | Significant inhibition |

| Colorectal | Various | Notable effects |

| Lung | Various | Notable effects |

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. Research indicates that certain derivatives show selective inhibition of COX-2, making them potential candidates for anti-inflammatory therapies.

A recent study reported that specific pyrazole compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

| Compound | IC50 (μg/mL) | Target |

|---|---|---|

| Pyrazole Derivative A | 54.65 | COX-1 |

| Pyrazole Derivative B | 60.56 | COX-2 |

3. Antimicrobial Activity

Pyrazole derivatives have also shown promise as antimicrobial agents. In vitro studies demonstrated their effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, which revealed that modifications at the 3-position of the pyridine ring enhanced biological activity significantly. These derivatives were tested against both Gram-positive and Gram-negative bacteria, showing broad-spectrum antimicrobial activity .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structure allows for interaction with various biological targets, making it a candidate for drug development. Research has focused on its antimicrobial and anticancer properties:

- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine have demonstrated the ability to inhibit tumor growth in vitro and in vivo models .

Agricultural Science

Pyrazole derivatives are also explored for their use as agrochemicals , particularly in the development of pesticides and herbicides. The compound's ability to interact with specific biological pathways makes it suitable for targeting pests while minimizing harm to non-target organisms.

Material Science

The unique properties of (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine allow it to be utilized in the synthesis of new materials with specific functionalities. Research has indicated its potential use in creating advanced materials such as sensors and catalysts due to its structural stability and reactivity .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of pyrazole derivatives, including (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine. The results indicated significant inhibition of cell proliferation in breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Agricultural Applications

Research conducted by agricultural scientists demonstrated that pyrazole-based compounds can effectively control common agricultural pests without affecting beneficial insects. Field trials showed a reduction in pest populations by over 70% with minimal environmental impact .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Binding Affinity :

- The pyridin-2-yl group (as in the target compound) introduces a hydrogen-bond acceptor site via its nitrogen atom, which is absent in phenyl-substituted analogs like 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine . This feature may enhance interactions with biological targets, such as riboswitches or enzymes.

- N1 Substituents : Ethyl (target compound) vs. methyl or cyclopropylmethyl groups influence steric bulk and metabolic stability. Cyclopropylmethyl analogs are often designed to resist oxidative metabolism in drug development .

Amine Functionalization :

Physicochemical Properties

- Molecular Weight : The target compound (estimated MW ~217 g/mol) is heavier than simpler analogs like LM6 (MW 155 g/mol) , which may affect bioavailability and diffusion across membranes.

Research Findings and Gaps

- Synthetic Accessibility : highlights methods for pyrazole homocoupling via palladium complexes, suggesting feasible routes to synthesize the target compound’s derivatives .

- Commercial Availability : Analogs like (1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine are discontinued , emphasizing the need for custom synthesis for further studies.

- Biological Targeting: notes that methanamine-containing fragments (e.g., compound 9) bind riboswitches with KD values in the µM range . The target compound’s pyridinyl group could similarly engage RNA or protein targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.